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Compound of Interest

Compound Name: XYLIDINE

Cat. No.: B576407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-

dimethyl-m-xylidine (also known as 3,5,N,N-Tetramethylaniline), a compound of interest in

various chemical and pharmaceutical research fields. The following sections detail the analysis

of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data,

offering insights into its molecular structure and properties.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of N,N-dimethyl-m-xylidine.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2950-2800 Strong
C-H Stretch (Aliphatic - CH₃

groups)

1600-1450 Medium-Strong C=C Stretch (Aromatic Ring)

1350-1250 Strong C-N Stretch (Aromatic Amine)

850-750 Strong
C-H Bend (Aromatic - Out-of-

plane)
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Note: IR data is based on typical values for similar aromatic amine structures.

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.5 Singlet 1H
Ar-H (para to

N(CH₃)₂)

~6.4 Singlet 2H
Ar-H (ortho to

N(CH₃)₂)

~2.9 Singlet 6H N(CH₃)₂

~2.3 Singlet 6H Ar-CH₃

Solvent: CDCl₃. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ, ppm) Assignment

~150 Aromatic C-N

~138 Aromatic C-CH₃

~120 Aromatic C-H (para)

~112 Aromatic C-H (ortho)

~40 N(CH₃)₂

~21 Ar-CH₃

Solvent: CDCl₃. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[2]

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

149 100 [M]⁺ (Molecular Ion)

148 80-90 [M-H]⁺

134 50-60 [M-CH₃]⁺

106 30-40 [M-N(CH₃)₂]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways for aromatic amines.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

Sample Preparation: A small drop of neat N,N-dimethyl-m-xylidine liquid is placed between

two potassium bromide (KBr) salt plates to create a thin capillary film.

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the clean KBr plates is first acquired and automatically subtracted

from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H

and ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of N,N-dimethyl-m-xylidine is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may
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be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR

tube.

¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a

90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 free

induction decays (FIDs).

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence (e.g., inverse-gated

decoupling) is employed to obtain a spectrum with singlets for each unique carbon

environment. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g.,

1024 or more) are typically required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

Data Analysis: The acquired FIDs are Fourier transformed. The resulting spectra are phased

and baseline corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the integration

values (relative number of protons) and splitting patterns (multiplicity) are analyzed. For ¹³C

NMR, the chemical shifts of the singlets are correlated with the different carbon

environments in the molecule.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: A dilute solution of N,N-dimethyl-m-xylidine is prepared in a volatile

organic solvent such as dichloromethane or methanol.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated

from any impurities. The separated compound then enters the mass spectrometer's ion

source. Electron Ionization (EI) at 70 eV is a standard method for generating positive ions.

The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z),

typically from 40 to 400 amu.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their m/z values. The peak with the highest m/z is typically the molecular ion ([M]⁺), which

confirms the molecular weight of the compound. Other peaks in the spectrum represent

fragment ions, and their analysis provides structural information.
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Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis processes.

Sample Preparation

Data Acquisition (FTIR)

Data Analysis
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 on KBr plate
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with second KBr plate

Acquire Sample Spectrum
(4000-400 cm⁻¹)

Acquire Background Spectrum
(Clean KBr plates)

Perform Fourier Transform

Background Subtraction

Identify characteristic peaks
(e.g., C-H, C=C, C-N)

Click to download full resolution via product page

Caption: Workflow for FTIR Spectroscopic Analysis.
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Sample Preparation

Data Acquisition (NMR)

Data Analysis
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Caption: Workflow for NMR Spectroscopic Analysis.
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Sample Preparation & Injection

Data Acquisition (MS)

Data Analysis
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Caption: Workflow for Mass Spectrometry Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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